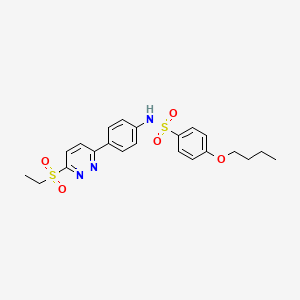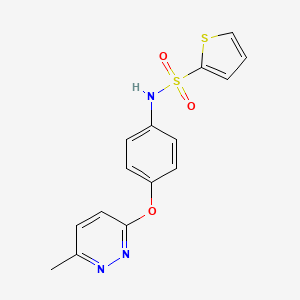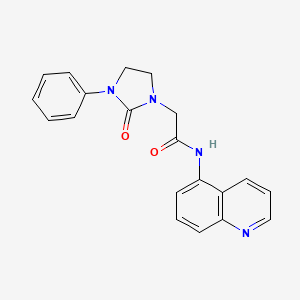
(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid, also known as p-Menth-1-en-8-oic acid, is a natural compound found in various plant species, including peppermint and spearmint. This compound has gained attention in scientific research due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant effects.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid is not fully understood, but it is believed to act through various pathways. One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Another proposed mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects
Studies have shown that (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid exhibits various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, the anti-inflammatory and analgesic effects of this compound make it a potential treatment for various conditions, which may be of interest to researchers. However, one limitation of using (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid in lab experiments is its limited availability and high cost, which may make it difficult to obtain and use in large quantities.
Direcciones Futuras
There are several future directions for research on (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Additionally, studies could focus on the potential use of this compound in combination with other drugs or therapies for enhanced efficacy. Furthermore, research could explore the potential use of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid in the prevention and treatment of various diseases, such as cancer and neurodegenerative diseases.
Conclusion
(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid is a natural compound with potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant effects. The synthesis of this compound can be achieved through various methods, including extraction from natural sources or chemical synthesis. Studies have shown that (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid exhibits various biochemical and physiological effects, and its mechanism of action is believed to involve the inhibition of COX enzymes and modulation of the NF-κB pathway. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid, including further investigation of its mechanism of action and potential use in the prevention and treatment of various diseases.
Métodos De Síntesis
The synthesis of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid can be achieved through various methods, including extraction from natural sources or chemical synthesis. Natural sources of this compound include peppermint and spearmint essential oils, where it is isolated through steam distillation and solvent extraction. Chemical synthesis involves the reaction of p-cymene with ethyl vinyl ketone in the presence of a catalyst, followed by hydrolysis to yield (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid.
Aplicaciones Científicas De Investigación
(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid has been extensively researched for its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid has been found to possess antioxidant properties, which may help protect against oxidative stress and related diseases.
Propiedades
IUPAC Name |
(E)-3-(4-methoxy-2,3-dimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-9(2)11(15-3)6-4-10(8)5-7-12(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZFUNXIYHKBV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide](/img/structure/B2983062.png)
![(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride](/img/structure/B2983063.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2983065.png)
![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)
![4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B2983068.png)
![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2983070.png)


![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)
![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)

![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)